molecular formula C18H11Cl2N3O4 B11990425 N'-{(E)-[5-(2,5-dichlorophenyl)-2-furyl]methylidene}-4-nitrobenzohydrazide

N'-{(E)-[5-(2,5-dichlorophenyl)-2-furyl]methylidene}-4-nitrobenzohydrazide

Cat. No.: B11990425
M. Wt: 404.2 g/mol
InChI Key: FMLSTCYKTNGLFX-UFFVCSGVSA-N
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Description

N’-{(E)-[5-(2,5-dichlorophenyl)-2-furyl]methylidene}-4-nitrobenzohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of dichlorophenyl, furyl, and nitrobenzohydrazide groups, which contribute to its distinct properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[5-(2,5-dichlorophenyl)-2-furyl]methylidene}-4-nitrobenzohydrazide typically involves a condensation reaction between 2,5-dichlorobenzaldehyde and 4-nitrobenzohydrazide in the presence of a suitable solvent such as ethanol or dimethylformamide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[5-(2,5-dichlorophenyl)-2-furyl]methylidene}-4-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-{(E)-[5-(2,5-dichlorophenyl)-2-furyl]methylidene}-4-nitrobenzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N’-{(E)-[5-(2,5-dichlorophenyl)-2-furyl]methylidene}-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the dichlorophenyl and furyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{(E)-[5-(2,5-dichlorophenyl)-2-furyl]methylidene}-4-nitrobenzohydrazide stands out due to its unique combination of dichlorophenyl, furyl, and nitrobenzohydrazide groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H11Cl2N3O4

Molecular Weight

404.2 g/mol

IUPAC Name

N-[(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylideneamino]-4-nitrobenzamide

InChI

InChI=1S/C18H11Cl2N3O4/c19-12-3-7-16(20)15(9-12)17-8-6-14(27-17)10-21-22-18(24)11-1-4-13(5-2-11)23(25)26/h1-10H,(H,22,24)/b21-10+

InChI Key

FMLSTCYKTNGLFX-UFFVCSGVSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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